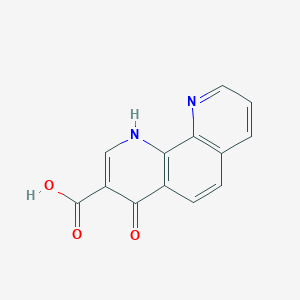
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, also known as 1,4-DPCA, is an inhibitor of prolyl hydroxylase that stabilizes the expression of HIF-1α . It exhibits anticancer and pro-angiogenic activities . In breast cancer cells, 1,4-DPCA inhibits cell proliferation and decreases the deposition of collagens I and IV .
Synthesis Analysis
The synthesis of 1,10-phenanthroline derivatives, including 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid, can be achieved through various methods. One approach involves the introduction of a carboxyl group under mild reaction conditions . Another method involves the oxidation of commercially available neocuproine . An alternative method can be based on the hydrolysis of ester or nitrile groups .Molecular Structure Analysis
The molecular formula of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is C13H8N2O3 . The structure includes a 1,10-phenanthroline core, which is a planar, tricyclic molecule that consists of two benzene rings joined by a pyridine ring .Direcciones Futuras
The future directions for the study of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given its anticancer and pro-angiogenic activities, it could be particularly interesting to explore its potential in medical and pharmaceutical research .
Propiedades
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid | |
CAS RN |
53946-49-9 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

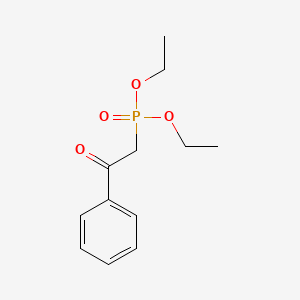

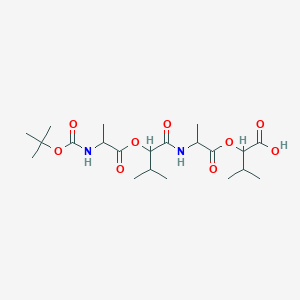
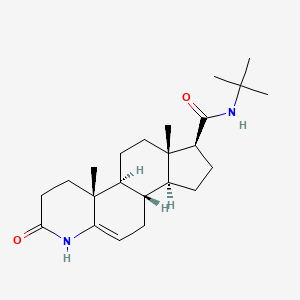
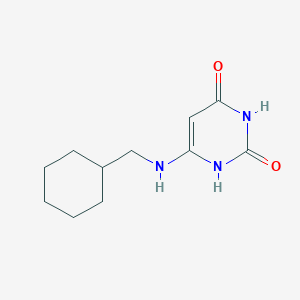
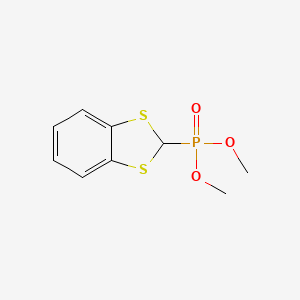
![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
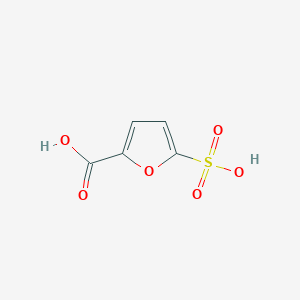
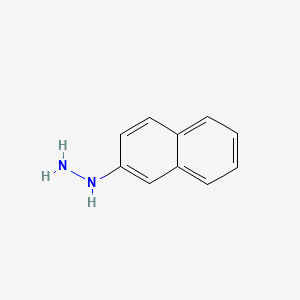
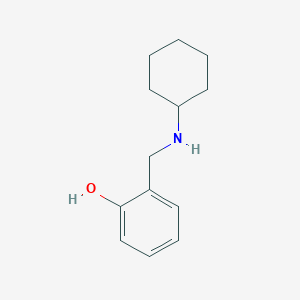
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
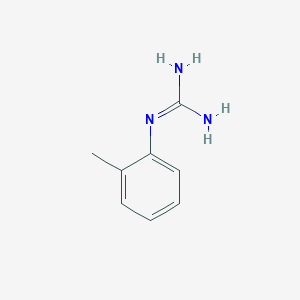
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
